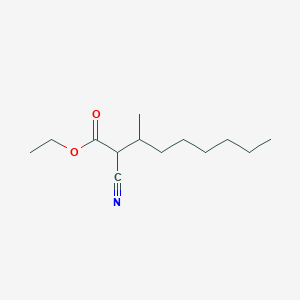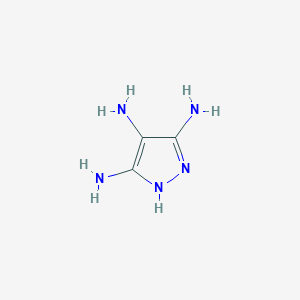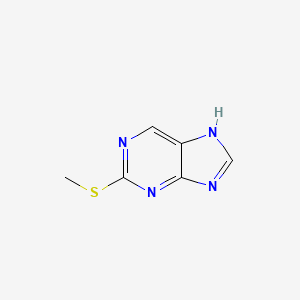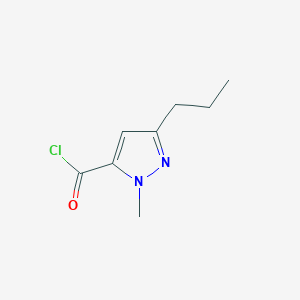
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Chlorination: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions
Chemical Reactions Analysis
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific nucleophile used in the substitution reactions.
Scientific Research Applications
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives:
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound is a precursor in the synthesis of the acid chloride.
Methyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its reactivity due to the presence of the acid chloride functional group, making it a valuable intermediate in various chemical reactions.
Properties
CAS No. |
717871-87-9 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-methyl-5-propylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-6-5-7(8(9)12)11(2)10-6/h5H,3-4H2,1-2H3 |
InChI Key |
SCEOSMQVQQJQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



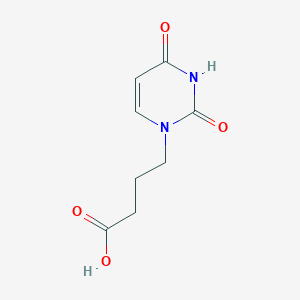
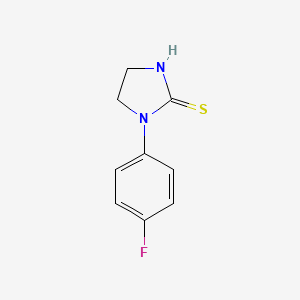
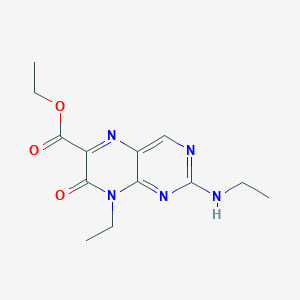
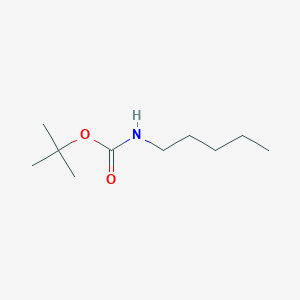
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
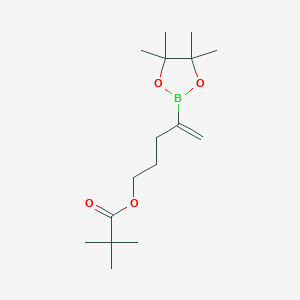
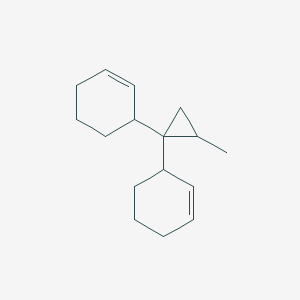
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
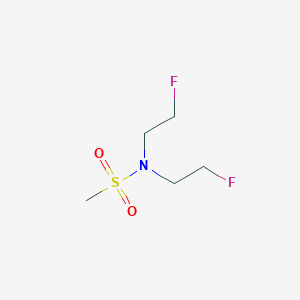
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
